4,8-Dichloro-5-methoxy-2-phenylquinoline
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Overview
Description
Preparation Methods
The synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of bromine atoms.
Chemical Reactions Analysis
4,8-Dichloro-5-methoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include bromine, nitro compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,8-Dichloro-5-methoxy-2-phenylquinoline is used extensively in scientific research, particularly in the fields of chemistry and biology. It is often employed in proteomics research to study protein interactions and functions .
Mechanism of Action
Comparison with Similar Compounds
4,8-Dichloro-5-methoxy-2-phenylquinoline can be compared to other quinoline derivatives, such as:
Fluoroquinolines: Known for their antibacterial activity.
Quinolinyl-pyrazoles: Noted for their pharmacological properties.
Properties
CAS No. |
1189106-76-0 |
---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,8-dichloro-5-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-14-8-7-11(17)16-15(14)12(18)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NNCBXFBHSWQEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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